

CAS number and molecular formula for 2-Phenylthiazolidine-4-carboxylic acid.

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Compound of Interest

Compound Name: 2-Phenylthiazolidine-4-carboxylic acid

Cat. No.: B1218299

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An In-depth Technical Guide to **2-Phenylthiazolidine-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **2-Phenylthiazolidine-4-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block for the synthesis of various complex molecules and pharmacologically active agents.

Core Chemical Identification

The fundamental properties of **2-Phenylthiazolidine-4-carboxylic acid** are summarized below. It is important to note that the reaction of L-cysteine with benzaldehyde can result in a mixture of diastereomers (cis and trans isomers), which may have distinct CAS numbers.

Identifier	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO ₂ S	[1][2]
Molecular Weight	209.27 g/mol	[2]
CAS Number	42607-21-6 (Isomer unspecified)	[1]
CAS Number (4R)-isomer	196930-46-8	[2]

Physicochemical and Spectroscopic Data

The characterization of **2-Phenylthiazolidine-4-carboxylic acid** involves various analytical techniques. Below is a compilation of reported data. Note that spectral data can vary slightly based on the solvent used and the specific isomer (cis/trans) being analyzed.

Property	Data	Reference
Melting Point	159-160°C (cis isomer)	[3]
149-150°C	[3]	
Appearance	White crystalline solid / amorphous powder	[3][4]

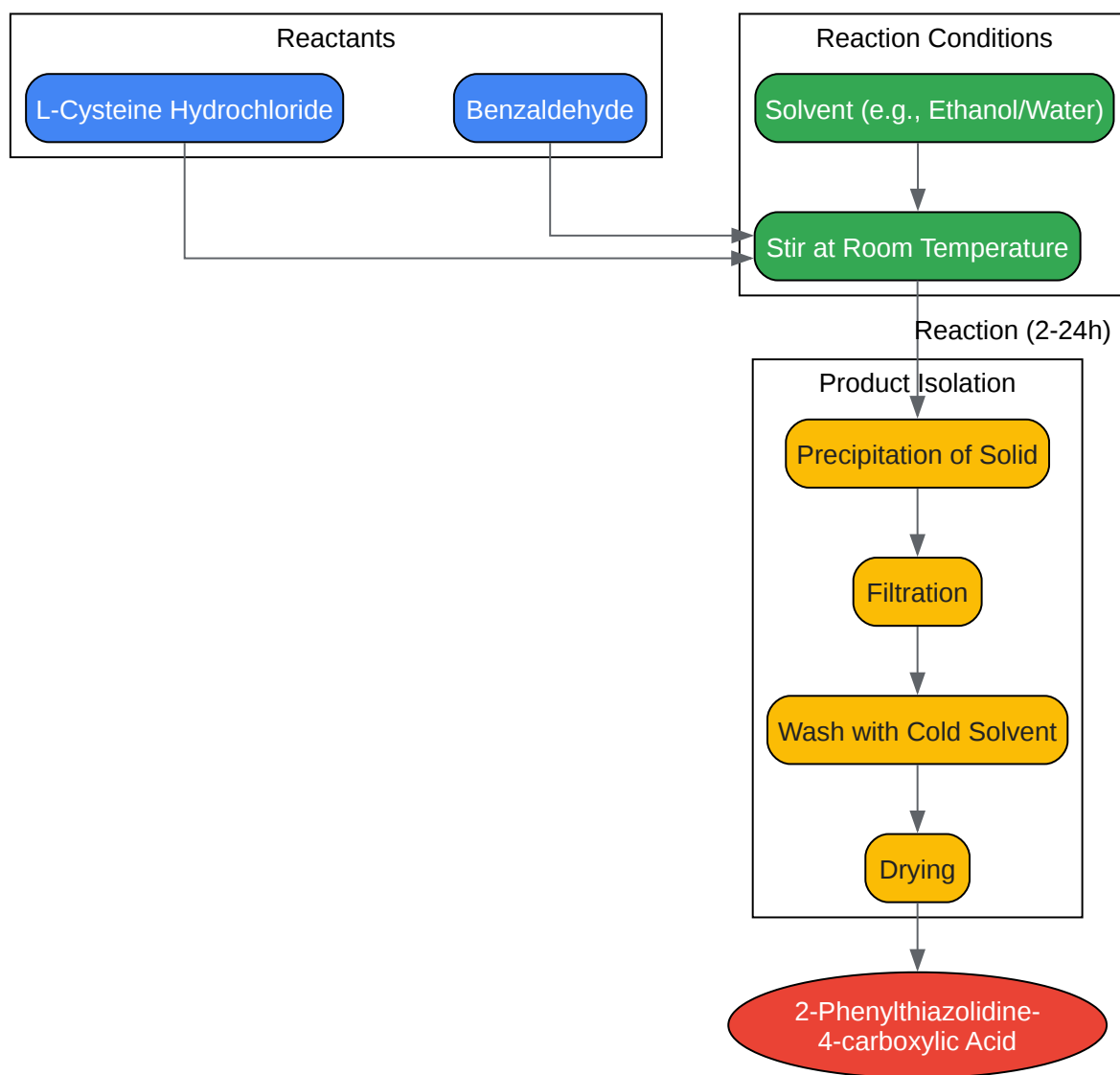
Table of Spectroscopic Data:

Spectroscopy	Data (δ ppm for $^1\text{H-NMR}$, cm^{-1} for FT-IR, m/z for MS)	Reference
$^1\text{H-NMR}$ (Acetone- d_6)	δ 3.21 (m, 1H), 3.44 (m, 1H), 4.01 (t, 1H), 5.66 (s, 1H), 7.32 (m, 3H), 7.52 (m, 2H)	[5]
$^1\text{H-NMR}$ (DMSO- d_6 , cis)	δ 5.29 (s, 1H), 3.7 (dd, 1H), 2.33 (m, 1H)	[3]
$^1\text{H-NMR}$ (DMSO- d_6)	δ 7.49-7.21 (m, Ar-H), 5.66 (s, H-2), 5.50 (s, H-2), 4.19 (dd, H-4), 3.89 (t, H-4), 3.40-3.28 (m, H-5), 3.12-3.02 (m, H-5)	[4]
FT-IR (cm^{-1})	3433 (N-H), 1575 (C=C), 1380 (C-O), 1137 (C-O-C)	[5]
EI-MS (m/z)	209	[5]

Synthesis and Experimental Protocols

The primary synthesis route for **2-Phenylthiazolidine-4-carboxylic acid** is the cyclocondensation reaction between L-cysteine and benzaldehyde. This reaction is a classic example of thiazolidine ring formation.

General Synthesis Workflow



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Caption: General workflow for the synthesis of **2-Phenylthiazolidine-4-carboxylic acid**.

Detailed Experimental Protocol

This protocol is a generalized procedure based on methodologies reported in the literature.[3][4][5][6]

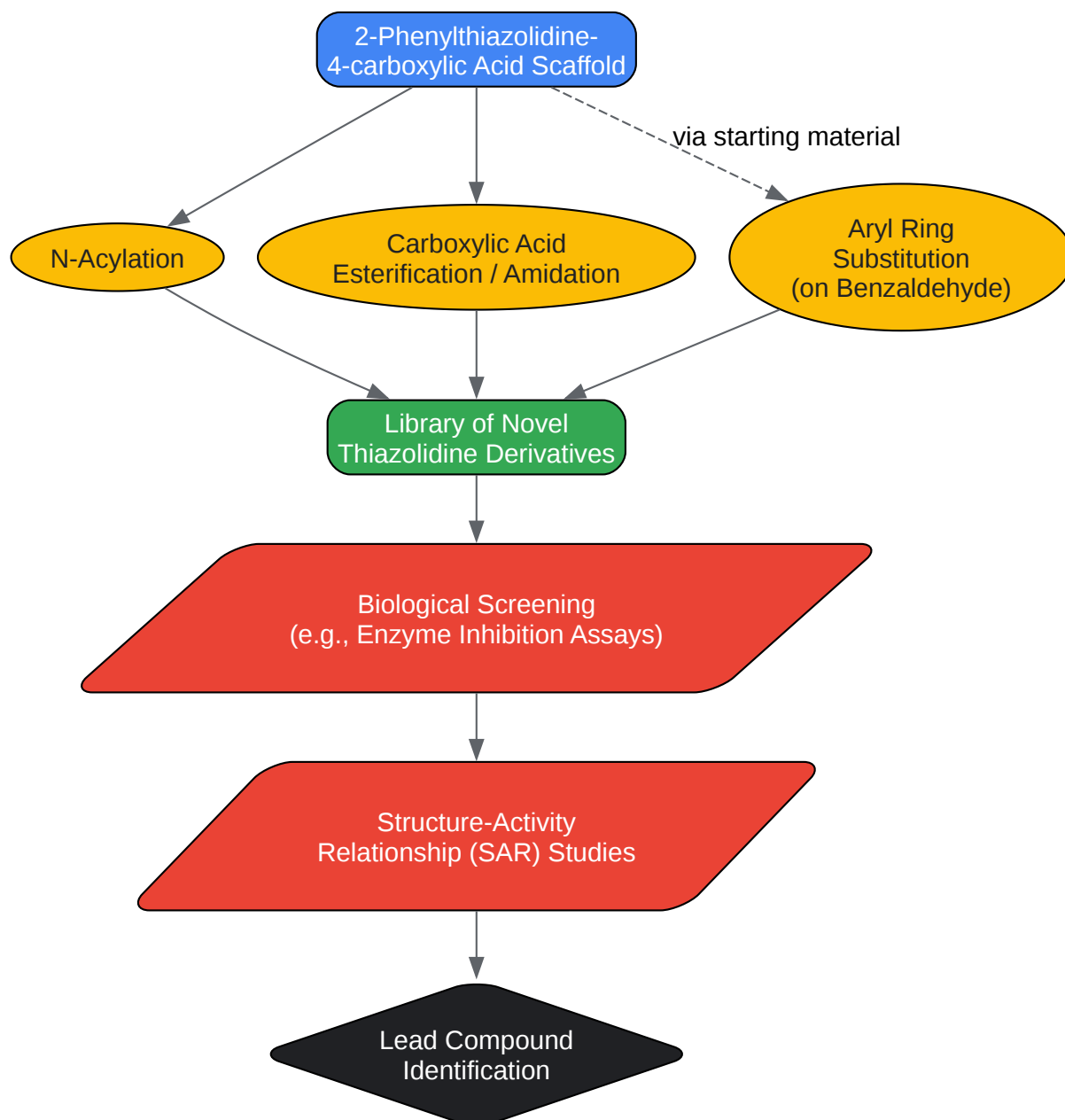
- Preparation of Reactant Solutions:
 - Dissolve L-cysteine hydrochloride (1.0 eq) in an appropriate solvent system, typically a mixture of water and ethanol.[3][6] In some procedures, a base like sodium acetate is added to neutralize the hydrochloride salt.[5]
 - Separately, dissolve benzaldehyde (1.0 - 1.1 eq) in ethanol.
- Reaction:
 - Add the benzaldehyde solution to the L-cysteine solution in a round-bottom flask.
 - Stir the reaction mixture vigorously at room temperature. Reaction times can vary significantly, from 2 hours to 24 hours.[4][5]
- Isolation and Purification:
 - The product typically precipitates out of the solution as a solid. The mixture may be cooled in an ice bath to enhance precipitation.[5]
 - Collect the solid product by suction filtration.
 - Wash the collected precipitate several times with a cold solvent, such as diethyl ether or cold ethanol, to remove unreacted starting materials.[4][5]
 - Dry the final product under vacuum to yield **2-Phenylthiazolidine-4-carboxylic acid**.

Applications in Drug Discovery and Development

Thiazolidine-4-carboxylic acid and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.

- **Pharmaceutical Intermediates:** **2-Phenylthiazolidine-4-carboxylic acid** is a key intermediate for producing more complex active pharmaceutical ingredients (APIs).
- **Antiviral Activity:** Derivatives of this core structure have been investigated as potent inhibitors of viral neuraminidase, an enzyme crucial for the replication of influenza viruses.[\[3\]](#)[\[4\]](#)
- **Neuroprotection:** Certain derivatives have been evaluated for their potential to mitigate ethanol-induced neurodegeneration and memory impairment, suggesting a role in treating neurological disorders.[\[6\]](#)
- **Antibacterial Agents:** The thiazolidine ring is a component of penicillin antibiotics. Synthetic derivatives are explored for novel antibacterial properties.[\[4\]](#)[\[7\]](#)
- **Antioxidant Properties:** The parent compound, thiazolidine-4-carboxylic acid, is a condensation product of cysteine and formaldehyde and is known to have antioxidant effects, potentially slowing parts of the aging process.[\[8\]](#)

Logical Relationship in Derivative Synthesis for Drug Discovery



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Caption: Drug discovery process starting from the **2-phenylthiazolidine-4-carboxylic acid** scaffold.

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